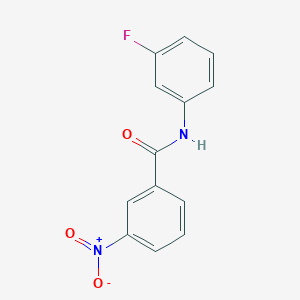

N-(3-fluorophenyl)-3-nitrobenzamide

Description

Properties

CAS No. |

167565-76-6 |

|---|---|

Molecular Formula |

C13H9FN2O3 |

Molecular Weight |

260.22 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-3-nitrobenzamide |

InChI |

InChI=1S/C13H9FN2O3/c14-10-4-2-5-11(8-10)15-13(17)9-3-1-6-12(7-9)16(18)19/h1-8H,(H,15,17) |

InChI Key |

LCMOEFGIYZFGCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Strategies and Chemical Synthesis of N 3 Fluorophenyl 3 Nitrobenzamide and Analogs

General Principles of Benzamide (B126) Synthesis

The construction of benzamides, a key structural motif in many chemically significant molecules, relies on robust and well-established synthetic reactions. The core of this synthesis is the formation of an amide linkage, often complemented by reactions that introduce specific substituents onto the aromatic rings.

Amide Bond Formation Methodologies in Organic Synthesis

The formation of an amide bond is one of the most important reactions in organic chemistry. researchgate.net Traditional methods typically involve the coupling of a carboxylic acid with an amine, which often requires the pre-activation of the carboxylic acid to enhance its reactivity. researchgate.net A common and effective approach is the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride. Acyl chlorides react readily with amines to form the desired amide, a method known as the Schotten-Baumann reaction. core.ac.ukmdpi.com

In addition to acyl chlorides, various coupling reagents are widely used to facilitate amide bond formation under milder conditions. acs.org Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) are frequently employed to activate the carboxylic acid, enabling a direct reaction with the amine. ucl.ac.uk While effective, these methods often generate stoichiometric byproducts that need to be removed from the reaction mixture. ucl.ac.uk

Introduction of Fluorine and Nitro Substituents onto Aromatic Systems

The incorporation of fluorine and nitro groups into aromatic rings is achieved through specific electrophilic aromatic substitution reactions.

Fluorine Introduction: Attaching a fluorine atom to an aromatic ring can be challenging. A classic method is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt. nih.govnih.gov More modern approaches utilize electrophilic fluorinating agents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI), which offer operational simplicity and broad applicability. mdpi.com Nucleophilic aromatic substitution (SNAr) can also be used to introduce fluorine, particularly if the aromatic ring is activated by electron-wielding groups. nih.gov

Nitro Group Introduction: The nitro group (–NO₂) is most commonly introduced onto an aromatic ring through nitration. wikipedia.org This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). nih.govresearchgate.net The nitronium ion then attacks the electron-rich aromatic ring. nih.gov The presence of existing substituents on the ring directs the position of the incoming nitro group; for example, electron-withdrawing groups are generally meta-directing, while electron-donating groups are ortho- and para-directing. nih.govcsbsju.edu

Specific Synthetic Routes for N-(3-fluorophenyl)-3-nitrobenzamide and Related Compounds

The synthesis of the target compounds leverages the principles of amide bond formation and aromatic substitution, combining specific starting materials to achieve the desired molecular architecture.

Preparation of N-(3-fluorophenyl)-3-nitrobenzamide

The synthesis of N-(3-fluorophenyl)-3-nitrobenzamide is straightforwardly accomplished by reacting 3-fluoroaniline with an activated form of 3-nitrobenzoic acid. The most common method involves the use of 3-nitrobenzoyl chloride. The reaction is typically performed in a suitable solvent with a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride gas that is formed as a byproduct.

| Reactant 1 | Reactant 2 | Product |

| 3-Fluoroaniline | 3-Nitrobenzoyl chloride | N-(3-fluorophenyl)-3-nitrobenzamide |

| Chemical Structure | Chemical Structure | Chemical Structure |

|  |  |

Synthetic Approaches to N-(3-fluorophenyl)-4-methyl-3-nitrobenzamide

The synthesis of this analog requires a multi-step approach that begins with a substituted benzoic acid.

Nitration: The synthesis starts with 4-methylbenzoic acid (p-toluic acid). The methyl group is an ortho-, para-director. Nitration using a mixture of nitric and sulfuric acids introduces a nitro group primarily at the position ortho to the methyl group, yielding 4-methyl-3-nitrobenzoic acid.

Acyl Chloride Formation: The resulting 4-methyl-3-nitrobenzoic acid is then converted to its more reactive acyl chloride derivative, 4-methyl-3-nitrobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation: Finally, the 4-methyl-3-nitrobenzoyl chloride is reacted with 3-fluoroaniline in the presence of a base to form the final product, N-(3-fluorophenyl)-4-methyl-3-nitrobenzamide.

| Step | Description |

| 1 | Nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid. |

| 2 | Conversion of the carboxylic acid to 4-methyl-3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride. |

| 3 | Amide bond formation by reacting 4-methyl-3-nitrobenzoyl chloride with 3-fluoroaniline. |

Synthesis of 2-Hydroxy-N-(3-fluorophenyl)-3-nitrobenzamide

The synthesis of this hydroxy-substituted analog also involves a multi-step sequence, starting from salicylic (B10762653) acid.

Nitration of Salicylic Acid: The starting material is 2-hydroxybenzoic acid (salicylic acid). The hydroxyl group is a strongly activating ortho-, para-director. Nitration of salicylic acid typically yields a mixture of isomers, including 3-nitrosalicylic acid and 5-nitrosalicylic acid. The desired 3-nitro isomer must be separated from this mixture.

Acyl Chloride Formation: The purified 2-hydroxy-3-nitrobenzoic acid is then activated by converting it to 2-hydroxy-3-nitrobenzoyl chloride. Reagents such as oxalyl chloride or thionyl chloride are used for this transformation. nih.gov

Amidation: The final step is the condensation of 2-hydroxy-3-nitrobenzoyl chloride with 3-fluoroaniline. This reaction forms the amide bond, yielding 2-hydroxy-N-(3-fluorophenyl)-3-nitrobenzamide. A similar synthesis has been reported for 2-hydroxy-N-(3-nitrophenyl)benzamide, where 3-nitroaniline (B104315) was reacted with 2-hydroxybenzoyl chloride. nih.govresearchgate.net

Derivatization and Structural Modification Strategies for the N-(3-fluorophenyl)-3-nitrobenzamide Scaffold

The N-(3-fluorophenyl)-3-nitrobenzamide scaffold serves as a versatile template for chemical modification, allowing for the systematic alteration of its physicochemical properties. Derivatization strategies can be broadly categorized into modifications of the N-aryl ring (3-fluorophenyl moiety), the benzoyl ring (3-nitrobenzoyl moiety), and the central amide linkage. These modifications are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science.

Modifications of the N-Aryl (3-fluorophenyl) Ring: The electronic properties of the N-aryl ring can be modulated by introducing additional substituents. The fluorine atom at the 3-position can be repositioned to the 2- or 4-position to investigate isomeric effects. Furthermore, other functional groups can be introduced onto this ring. For instance, electron-donating groups (e.g., methoxy (B1213986), methyl) or additional electron-withdrawing groups (e.g., chloro, trifluoromethyl) can be incorporated to fine-tune the electronic nature and lipophilicity of the molecule.

Modifications of the Benzoyl (3-nitrobenzoyl) Ring: The nitro group on the benzoyl ring is a key functional handle for derivatization.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2). This amine can then serve as a point for further functionalization, such as acylation, alkylation, or conversion into a diazonium salt, which can then undergo various coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. This allows for the displacement of other substituents, such as halogens, that might be present on the ring. For example, a chloro group at the 4-position of the 3-nitrobenzoyl ring can be displaced by various nucleophiles.

Modification of Ring Substituents: Other positions on the benzoyl ring can be functionalized. For instance, the synthesis of 4-substituted-3-nitrobenzamide derivatives has been reported, indicating that positions ortho and para to the nitro group are viable targets for substitution. nih.gov

Analytical Characterization Techniques for Synthesized Benzamide Derivatives

The structural elucidation and purity assessment of synthesized benzamide derivatives, including N-(3-fluorophenyl)-3-nitrobenzamide and its analogs, rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous characterization. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR: Proton NMR spectra reveal the chemical environment of hydrogen atoms. For a typical N-(3-fluorophenyl)-3-nitrobenzamide structure, characteristic signals would include the amide proton (N-H) as a singlet or triplet, typically in the downfield region (δ 8-10 ppm). Aromatic protons would appear as complex multiplets in the aromatic region (δ 7-9 ppm). The specific coupling patterns and chemical shifts are influenced by the substituents on both aromatic rings.

13C NMR: Carbon NMR provides information on the different carbon environments in the molecule. The carbonyl carbon of the amide group is typically observed in the range of δ 160-170 ppm. Aromatic carbons show signals between δ 110-150 ppm, with carbons attached to electronegative groups (like the nitro and fluoro groups) being shifted further downfield. mdpi.com

19F NMR: For fluorinated analogs like N-(3-fluorophenyl)-3-nitrobenzamide, 19F NMR is a powerful tool to confirm the presence and environment of the fluorine atom. mdpi.com

Table 1: Representative 1H and 13C NMR Data for Related Benzamide Structures

| Compound | Nucleus | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com | 1H NMR | 8.95 (t, 1H, NH), 8.40-8.33 (m, 2H, Ar-H), 8.13-8.04 (m, 2H, Ar-H), 7.40-7.27 (m, 4H, Ar-H) |

| 13C NMR | 165.05 (C=O), 149.43, 142.44, 140.59, 133.39, 130.59, 129.06, 129.03, 127.96, 126.62, 124.00 (Ar-C), 41.09 (CH2), 34.81 (CH2) | |

| 3-Nitrobenzamide nih.gov | 1H NMR | Signals in the aromatic and amide proton region. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For N-(3-fluorophenyl)-3-nitrobenzamide, key vibrational bands would be observed:

N-H Stretch: A characteristic peak for the amide N-H bond, typically appearing in the range of 3300-3500 cm-1. chegg.com

C=O Stretch: A strong, sharp absorption from the amide carbonyl group, usually found between 1630-1680 cm-1.

N-O Stretch (Nitro Group): The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch around 1500-1560 cm-1 and a symmetric stretch around 1300-1370 cm-1. chegg.com

C-F Stretch: The carbon-fluorine bond stretch typically appears in the fingerprint region, around 1000-1400 cm-1.

Aromatic C-H and C=C Stretches: These are observed at ~3000-3100 cm-1 and ~1400-1600 cm-1, respectively.

Table 2: Key IR Absorption Bands for 3-Nitrobenzamide

| Functional Group | Wavenumber (cm-1) |

|---|---|

| N-H Stretch | 3435, 3551 chegg.com |

| Aromatic C-H Stretch | 3082 chegg.com |

| C=O Stretch | ~1720 chegg.com |

| C=C Aromatic Stretch | 1589 chegg.com |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

Molecular Ion Peak (M+): The mass spectrum will show a peak corresponding to the molecular weight of the compound. For N-(3-fluorophenyl)-3-nitrobenzamide (C13H9FN2O3), the expected exact mass is approximately 276.06 g/mol .

Fragmentation Pattern: The molecule typically fragments at the amide bond, leading to characteristic ions. For instance, cleavage can result in fragments corresponding to the 3-nitrobenzoyl cation (m/z 150) and the 3-fluorophenylaminyl radical or related ions. mdpi.com The fragmentation pathways help to confirm the connectivity of the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy. mdpi.commdpi.com

Biological Activity and Pharmacological Profiles of N 3 Fluorophenyl 3 Nitrobenzamide and Its Derivatives

Investigation of In Vitro Biological Activities

The in vitro biological activities of N-(3-fluorophenyl)-3-nitrobenzamide and its derivatives have been investigated to understand their therapeutic potential. Research has primarily focused on their anti-inflammatory and antimicrobial properties, revealing promising results in controlled laboratory settings.

Anti-inflammatory Efficacy of Nitrobenzamide Derivatives

Nitrobenzamide derivatives have demonstrated notable anti-inflammatory effects through various mechanisms. Key areas of investigation include the inhibition of nitric oxide production and the modulation of crucial pro-inflammatory mediators.

Nitric oxide (NO) is a key signaling molecule in the inflammatory process; however, its overproduction can lead to inflammation. nih.gov Certain nitro-substituted benzamide (B126) derivatives have been shown to effectively inhibit the production of nitric oxide in macrophage cell lines, which are crucial cells in the body's inflammatory response.

In a study involving a series of nitro-substituted benzamide derivatives, compounds were screened for their ability to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW 264.7 macrophage cells. researchgate.net Among the tested compounds, two derivatives, designated as compounds 5 and 6, showed particularly high inhibitory capacity in a dose-dependent manner, with IC50 values of 3.7 µM and 5.3 µM, respectively. researchgate.net These compounds did not exhibit cytotoxicity at the concentrations studied. researchgate.net This suggests that their anti-inflammatory action is not due to cell death but to specific inhibitory pathways. Further research has shown that other nitrobenzamide derivatives, referred to as N8 and N10, also reduce LPS-induced NO release in murine macrophage cells. researchgate.net Specifically, at a concentration of 50 µM, derivative N8 decreased NO levels by 68.1%. researchgate.net

Table 1: Inhibition of Nitric Oxide (NO) Production by Nitrobenzamide Derivatives in LPS-Induced RAW 264.7 Macrophages

Beyond inhibiting nitric oxide, the anti-inflammatory properties of nitrobenzamide derivatives extend to their ability to modulate other key players in the inflammatory cascade. Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), along with the enzyme cyclooxygenase-2 (COX-2), are critical targets for anti-inflammatory agents. nih.govbrieflands.com

Studies have demonstrated that certain nitrobenzamide derivatives can significantly suppress the expression of these mediators. researchgate.net For instance, compounds 5 and 6 were found to markedly suppress the expression of COX-2, IL-1β, and TNF-α at concentrations of 10 and 20 µM. researchgate.net However, only compound 6 led to a significant and considerable decrease in the LPS-induced secretion of IL-1β and TNF-α. researchgate.net Other research has also highlighted that N-substituted benzamides can inhibit the production of TNF-α. nih.gov This modulation of multiple pro-inflammatory pathways underscores the potential of these compounds as multi-potent anti-inflammatory agents. researchgate.net

Antimicrobial Spectrum and Activity

In addition to their anti-inflammatory effects, various substituted benzamides have been evaluated for their antimicrobial properties, showing a range of activities against bacteria and protozoan parasites.

A number of studies have synthesized and tested substituted benzamide derivatives for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnanobioletters.com These compounds have shown promise as potential new antibacterial agents. ijpbs.comresearchgate.net

For example, a series of newly synthesized substituted benzamides were evaluated, with some compounds showing notable activity. nih.gov In another study, novel 4-nitrobenzamide derivatives were synthesized and assessed, with compounds designated 3a and 3a1 being the most active among those tested. ijpbs.com The antibacterial efficacy is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. One study on oxazole-benzamide derivatives identified compounds with potent anti-staphylococcal activity, targeting the essential bacterial cell division protein FtsZ. nih.gov

Table 2: Antibacterial Activity of Selected Substituted Benzamides

Neglected tropical diseases caused by kinetoplastid parasites, such as Trypanosoma and Leishmania, are a significant global health concern. acs.org Research into N-phenylbenzamide derivatives has revealed their potential as antiprotozoal agents. acs.orgnih.gov These compounds are being investigated as potential treatments for diseases like African trypanosomiasis and leishmaniasis. nih.gov

One study reported on three series of N-phenylbenzamide analogues. Bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) showed activity in the micromolar range against Trypanosoma brucei. nih.gov A third series, bisarylimidamides, demonstrated submicromolar inhibition of T. brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov Another investigation of a sulfonamidebenzamide series identified derivatives with potent activity against African trypanosomes. nih.gov For instance, a compound designated as 22 had an EC50 value of 0.010 µM against the trypanosome, while showing limited toxicity to mammalian cells. nih.gov The mechanism of action for some of these compounds is believed to involve binding to the kinetoplast DNA (kDNA) of the parasites, leading to its disruption and ultimately, parasite death. acs.orgnih.gov

Table 3: Antiprotozoal Activity of Benzamide Derivatives against Kinetoplastid Parasites

Antioxidant Capacity Assessments

The antioxidant potential of benzamide derivatives has been a subject of significant research, with studies employing various assays to quantify their ability to neutralize free radicals. A range of N-arylbenzamides, featuring different methoxy (B1213986) and hydroxy group substitutions, have been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. nih.gov Many of these compounds demonstrated superior antioxidant properties when compared to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov

Computational analyses have provided deeper insights into the structure-activity relationship, indicating that protonated benzamide systems are more effective antioxidants than their neutral forms. nih.gov The presence of electron-donating methoxy groups was also found to enhance antioxidant properties. nih.gov Furthermore, the introduction of hydroxy groups significantly boosts antioxidative features by shifting the reactivity towards these moieties. nih.gov One trihydroxy derivative, in its protonated form, showed particularly high reactivity due to the stabilizing effect of hydrogen bonding on the phenoxyl radical formed during the antioxidant process. nih.gov This highlights the strategic value of using bisphenylamides in the design of potent antioxidant agents. nih.gov

Other studies have investigated thymol-based benzamide derivatives, which are structurally similar to paracetamol. researchgate.net Molecular docking studies of these compounds against heme oxygenase, an enzyme involved in cellular defense against oxidative stress, have identified key interactions with amino acid residues such as Gly139, Asp140, and Arg136. researchgate.net The antioxidant potency in this series was influenced by the position of substituents on the phenyl ring, with ortho and para substitutions showing more significant activity. researchgate.net

| Compound Class | Assay(s) Used | Key Finding | Reference |

|---|---|---|---|

| N-arylbenzamides with methoxy/hydroxy groups | DPPH, FRAP | Many derivatives showed improved antioxidant properties compared to BHT. The trihydroxy derivative was identified as a promising lead compound. | nih.gov |

| Thymol-based benzamide derivatives | DPPH | Ortho and para substitutions on the phenyl ring influenced antioxidant potency, with some compounds showing activity comparable to the BHT standard. | researchgate.net |

**3.1.4. Enzyme Inhibition Studies

The B-RafV600E mutation is a key driver in approximately 50% of melanomas and about 8% of all human cancers, making it a critical target for cancer therapy. nih.gov Virtual screening and chemical synthesis have been employed to identify N-(thiophen-2-yl) benzamide derivatives as potent inhibitors of the B-RafV600E kinase. nih.gov Structure-activity relationship (SAR) studies of this series have led to the identification of compounds with submicromolar inhibitory activities. nih.gov

Another study identified a novel family of B-RafV600E inhibitors through a medicinal chemistry campaign. nih.gov The most potent compounds from this series demonstrated IC50 values in the range of 80-120 nM and exhibited a 2 to 3-fold selectivity for B-RafV600E over the wild-type B-Raf (B-RafWT). nih.gov These inhibitors were shown to effectively block the downstream MAPK signaling pathway in melanoma cells. nih.gov The research highlighted that substitutions on the core ring system significantly impacted the inhibitor's potency. nih.gov

| Compound Series | Most Potent Compound(s) | IC50 Value (B-RafV600E) | Selectivity (vs. B-RafWT) | Reference |

|---|---|---|---|---|

| N-(thiophen-2-yl) benzamides | b40, b47 | Submicromolar | Not specified | nih.gov |

| Naphthol-based analogs | Compound 40 | 0.08 µM (80 nM) | ~2-fold | nih.gov |

| Naphthol-based analogs | Compound 28 | 0.12 µM (120 nM) | ~2-fold | nih.gov |

Benzamide derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine and a key target in Alzheimer's disease therapy. nih.govnih.govproquest.comresearchgate.net A series of benzamide and picolinamide derivatives with a dimethylamine side chain were synthesized and evaluated for their AChE inhibitory activity. nih.gov The position of the dimethylamine side chain was found to significantly influence the inhibitory activity and selectivity. nih.gov One picolinamide derivative, compound 7a, emerged as the most potent inhibitor with an IC50 value of 2.49 µM and showed high selectivity for AChE over butyrylcholinesterase (BChE). nih.gov Molecular docking studies revealed that this compound binds to both the catalytic and peripheral sites of the AChE enzyme. nih.gov

In another study, new benzamide, nicotinamide, and cinnamamide derivatives were designed and synthesized. proquest.com These compounds displayed potent AChE inhibition, with IC50 values ranging from 10.66 to 83.03 nM. proquest.com The most active compounds from each series were subjected to molecular docking, which indicated interactions with key amino acid residues like TRP84A and HIS440A at the enzyme's binding site. proquest.com

| Compound Series | Most Potent Compound | AChE IC50 | Key Structural Features/Interactions | Reference |

|---|---|---|---|---|

| Benzamide/picolinamide derivatives with dimethylamine side chain | Compound 7a (picolinamide) | 2.49 µM | Binds to both catalytic and peripheral sites of AChE. | nih.gov |

| Benzamide/nicotinamide/cinnamamide derivatives | Compound C4 (cinnamamide) | 10.67 nM | π-π interactions with TRP84A and hydrogen bonding with HIS440A. | proquest.com |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives | Compound 4g | 1.1 µM | Features an ortho nitro moiety. | nih.gov |

Inducible nitric oxide synthase (iNOS) is a key mediator of inflammation, and its overexpression has been linked to various diseases. nih.gov A series of nitro-substituted benzamide derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in macrophage cells, a process mediated by iNOS. nih.gov Two compounds, designated 5 and 6, showed significant, dose-dependent inhibition of NO production with IC50 values of 3.7 µM and 5.3 µM, respectively, without exhibiting cytotoxicity. nih.govresearchgate.net

Molecular docking studies suggested that these compounds bind efficiently to the iNOS enzyme. nih.govresearchgate.net The effectiveness of their binding was attributed to an optimal number and orientation of nitro groups and favorable polarizabilities. nih.govresearchgate.net These compounds also demonstrated the ability to suppress the expression of other inflammatory mediators, including COX-2, IL-1β, and TNF-α. nih.gov Specifically, compound 6 was noted for its ability to significantly decrease the secretion of IL-1β and TNF-α, suggesting it may be a promising lead for developing multi-potent anti-inflammatory agents. nih.gov

| Compound | NO Inhibition IC50 (in RAW264.7 cells) | Key Findings from Molecular Docking | Reference |

|---|---|---|---|

| Compound 5 | 3.7 µM | Binds efficiently to iNOS due to optimal nitro group orientation and polarizability. | nih.govresearchgate.net |

| Compound 6 | 5.3 µM | Binds efficiently to iNOS; also significantly decreased secretion of IL-1β and TNF-α. | nih.govresearchgate.net |

Cellular Antiproliferative Effects in Cancer Cell Lines (e.g., A375 Melanoma)

Benzamide derivatives have demonstrated significant antiproliferative activities across a variety of cancer cell lines. orientjchem.orgnih.govnih.gov For instance, a series of 3,4,5-trihydroxy-N-alkyl-benzamides, derived from gallic acid, were synthesized and tested against the HCT-116 colon cancer cell line. orientjchem.org The study found that the length of the N-alkyl chain influenced the anticancer activity, with 3,4,5-trihydroxy-N-hexyl benzamide showing the strongest inhibitory effect with an IC50 value of 0.07 µM. orientjchem.org

Another study focused on benzamide derivatives as tubulin inhibitors targeting the colchicine binding site. nih.gov A lead compound, designated 48, exhibited potent antiproliferative activities against various cancer cell lines. nih.gov This compound was also shown to overcome drug resistance in a paclitaxel-resistant A549 lung cancer xenograft model, highlighting its potential for further preclinical development. nih.gov

Benzimidazole derivatives, a related class of compounds, have also shown potent cytotoxic effects. nih.gov One derivative demonstrated remarkable DNA-binding affinity and potent growth inhibition with a GI50 value of less than 10 nmol/L across the NCI-60 panel of cancer cell lines, which includes leukemia, melanoma, lung, and breast cancers. nih.gov

| Compound/Derivative Series | Cancer Cell Line | IC50/GI50 Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 (Colon) | 0.07 µM | Not specified | orientjchem.org |

| Benzamide derivative 48 | Various, including A549 (Lung) | Potent activity | Tubulin inhibitor (colchicine binding site) | nih.gov |

| Pyrrolobenzodiazepine-conjugated benzimidazole | NCI-60 Panel (various cancers) | < 10 nmol/L | DNA-binding | nih.gov |

Cereblon (CRBN) Ligand Binding and Affinity

Cereblon (CRBN) is a crucial component of the CRL4-CRBN E3 ubiquitin ligase complex and a primary target for immunomodulatory imide drugs (IMiDs) like thalidomide. acs.orgnih.gov Benzamide-type derivatives have emerged as a promising new class of non-phthalimide CRBN binders for applications in targeted protein degradation, such as in proteolysis-targeting chimeras (PROTACs). acs.orgnih.govscispace.comchemrxiv.org These novel ligands offer advantages over traditional IMiDs, including improved chemical stability and resistance to hydrolysis. acs.orgnih.gov

Research has focused on optimizing the physiochemical properties, stability, and on-target affinity of these benzamide derivatives. acs.orgnih.gov The introduction of fluorine atoms into the benzamide structure has been shown to increase binding affinity to CRBN. acs.orgscispace.com These efforts have led to the discovery of conformationally-locked benzamide derivatives that effectively mimic the interactions of natural CRBN-binding molecules. acs.orgnih.gov The utility of these potent ligands has been demonstrated by incorporating them into PROTACs that successfully degrade target proteins like BRD4 and HDAC6, in some cases outperforming reference degraders. acs.orgnih.gov Furthermore, these novel benzamide ligands exhibit a more favorable selectivity profile, with significantly reduced recruitment and degradation of natural IMiD neosubstrates like IKZF1/3 and SALL4. acs.orgnih.gov

| Ligand Class | Key Structural Features | Advantages over IMiDs | Demonstrated Utility | Reference |

|---|---|---|---|---|

| Fluorinated Benzamides | Incorporation of fluorine atoms | Increased CRBN binding affinity. | Improved biological properties. | acs.orgscispace.com |

| Conformationally-locked Benzamides | Mimic natural CRBN degron interactions | Enhanced chemical stability, favorable selectivity profile (reduced neosubstrate degradation). | Used in potent PROTACs for degrading BRD4 and HDAC6. | acs.orgnih.gov |

Molecular Mechanisms of Action (MoA)

The therapeutic potential and biological effects of benzamide-based compounds are deeply rooted in their molecular interactions with various biological targets. The specific substitutions on the benzamide scaffold, such as the fluorophenyl and nitrobenzoyl moieties found in N-(3-fluorophenyl)-3-nitrobenzamide, critically influence these interactions, dictating the compound's pharmacological profile.

Benzamide analogs exert their effects by binding to a diverse range of biological macromolecules, primarily proteins and nucleic acids. The nature of these interactions is governed by a combination of forces, including hydrogen bonding, hydrophobic contacts, and π–π stacking. mdpi.com The benzamide core itself is a key structural feature, often participating in crucial binding events.

Research into aryl benzamide derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) reveals a sophisticated binding mode. In this context, the molecule adopts an "arc" conformation stabilized by several key interactions within the receptor's binding site. mdpi.com The benzamide's aromatic ring can anchor the molecule through π–π stacking with the indole ring of a tryptophan residue (Trp945). mdpi.com Simultaneously, the amide group can form hydrogen bonds with serine and tyrosine residues (e.g., Ser969, Tyr659), further securing the ligand-receptor complex. mdpi.com The hydrophobic nature of the binding pocket, which can be composed of over 60% hydrophobic residues like leucine, isoleucine, and phenylalanine, also plays a critical role in stabilizing the active conformation of the antagonist. mdpi.com

Similarly, studies on benzamide analogs as NAMs for human neuronal nicotinic receptors (nAChRs) have identified an allosteric binding site located at the interface between the α and β subunits. nih.gov The amino acid composition of this site, which includes residues such as Thr58, Ser133, and Glu60, is diverse among receptor subtypes, providing a basis for developing subtype-selective inhibitors. nih.gov The introduction of halogen atoms, such as the fluorine in N-(3-fluorophenyl)-3-nitrobenzamide, can significantly affect binding affinity and other molecular properties. acs.org For instance, fluorination has been shown to increase the binding affinity of certain benzamide derivatives for their target proteins. acs.org

| Benzamide Analog Class | Biological Target | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| Aryl Benzamides | mGluR5 | Trp945, Ser969, Tyr659, Leu904 | π–π stacking, Hydrogen Bonding, Hydrophobic Interactions mdpi.com |

| Pyridyl Benzamides | nAChRs (α4β2) | Thr58, Ser133, Glu60, Phe118 | Hydrogen Bonding, Hydrophobic Interactions nih.gov |

| General Benzamides | PARP-1 | Nicotinamide Binding Site | Hydrogen Bonding, Shape Complementarity nih.gov |

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is a central signaling hub that governs fundamental cellular processes like proliferation, survival, and differentiation. embopress.org Consequently, the inhibition of this pathway is a key strategy in the development of therapeutics, especially in oncology.

Pharmacological inhibition of the ERK pathway, typically by targeting the upstream kinases MEK1/2, can trigger significant cellular responses. embopress.org One major consequence is the modulation of autophagy, a cellular recycling process. Inhibition of ERK phosphorylation has been shown to decrease the phosphorylation of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. nih.gov This leads to a reduction in the levels of autophagy markers such as p62 and LC3-II, suggesting an alteration of the autophagic flux. nih.gov

The ERK pathway is deeply integrated with other signaling networks and is subject to complex feedback regulation. For example, ERK1/2 can participate in negative feedback loops that modulate the activity of its own upstream activators, such as Raf1 and MEK1. embopress.org Therefore, inhibiting ERK signaling can have wide-ranging and context-dependent effects on the cell. In some models, sustained ERK inhibition can impair T-cell function and metabolism, while in others it can affect cell fate and survival. nih.gov The temporary shutdown of ERK1/2 phosphorylation has been observed as a critical event that can modulate both innate and adaptive immune responses during certain infections. frontiersin.org

| Target Kinase | Key Downstream Effect | Cellular Protein/Marker Affected | Resulting Cellular Response |

|---|---|---|---|

| MEK1/2 (upstream of ERK) | Inhibition of ERK Phosphorylation | ↓ p-mTOR (Ser2448) | Modulation of Autophagy nih.gov |

| MEK1/2 (upstream of ERK) | Inhibition of ERK Phosphorylation | ↓ p62, ↓ LC3-II | Alteration of Autophagic Flux nih.gov |

| ERK1/2 | Altered Transcriptional Activity | ↑ JunB DNA-binding | Regulation of Gene Expression embopress.org |

Beyond protein targets, the benzamide scaffold and its derivatives can interact directly with DNA. This binding is critically dependent on the structure of the benzamide and the nature of the DNA. nih.gov The interaction is not typically intercalative, where a molecule inserts itself between the base pairs of the DNA helix. Instead, the aromatic ring of benzamide has been observed to lie nearly perpendicular to the planes of the DNA bases. nih.gov A key modality for this interaction involves the formation of a specific hydrogen bond between a hydrogen atom on the amide group and the N-3 position of adenine bases within the DNA structure. nih.gov

Derivatives such as polyamide-benzamide conjugates are known to be minor groove binders. nih.gov This binding can have significant structural consequences for the DNA, including stiffening the double helix or inducing DNA bending, which in turn could act as an allosteric mechanism to modulate the binding of transcription factors and other DNA-processing proteins. nih.gov

The presence of a nitro group, as in N-(3-fluorophenyl)-3-nitrobenzamide, introduces an additional, potent mechanism for DNA interaction. Nitroaromatic compounds are well-known for their bioactivity, which is often linked to their ability to damage DNA. mdpi.com A widely accepted model posits that the enzymatic reduction of the nitro group within the cell produces highly reactive, toxic intermediates such as nitroso and superoxide species. mdpi.com These reactive species can then bind covalently to DNA, leading to nuclear damage, strand breaks, and ultimately, cell death. This mechanism is a cornerstone of the antimicrobial activity of many nitro-containing pharmaceuticals. mdpi.com Therefore, the DNA binding of N-(3-fluorophenyl)-3-nitrobenzamide could occur through both non-covalent groove binding facilitated by the benzamide core and potential covalent modification mediated by the reduced nitro group.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational and Substituent Effects on Biological Activity

The biological activity of N-(3-fluorophenyl)-3-nitrobenzamide is intricately linked to the spatial arrangement of its atoms and the nature of its chemical substituents. The interplay of the fluorine atom, the nitro group, and other potential modifications on the benzamide (B126) and phenyl rings dictates the compound's interaction with biological targets.

The introduction of a fluorine atom to the phenyl ring of benzamide analogs can significantly influence their biological activity. nih.gov In the context of N-(3-fluorophenyl)-3-nitrobenzamide, the fluorine atom at the meta-position of the N-phenyl ring plays a crucial role in modulating its pharmacological properties. Fluorine, being the most electronegative element, can alter the electronic distribution within the molecule, affecting its binding affinity to target proteins. mdpi.com This can lead to enhanced potency and, in some cases, improved selectivity for a specific biological target. nih.gov

The small size of the fluorine atom allows it to be well-tolerated in many binding pockets, and its ability to form hydrogen bonds can further contribute to the stability of the drug-receptor complex. mdpi.com For instance, in the design of hedgehog signaling pathway inhibitors, the introduction of fluorine to a 4-(2-pyrimidinylamino)benzamide scaffold led to a series of potent inhibitors. nih.gov Specifically, strategic placement of fluorine can block metabolic pathways, such as oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and prolonging its therapeutic effect. nih.gov The electron-withdrawing nature of fluorine can also deactivate the aromatic ring, making it less susceptible to metabolic degradation. nih.gov

In a study on benzamide derivatives as serotonin (B10506) 4 receptor agonists, a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides were synthesized. While this study focused on different substituents, it highlights the importance of the substitution pattern on the benzamide core for achieving selectivity. nih.gov The precise impact of the 3-fluoro substitution in N-(3-fluorophenyl)-3-nitrobenzamide on a specific target would require dedicated biological evaluation, but the principles of fluorine's influence on potency and selectivity are well-established.

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzamide scaffold. nih.govsvedbergopen.com Its position and number on the aromatic ring can have a profound impact on biological activity. In N-(3-fluorophenyl)-3-nitrobenzamide, the nitro group is located at the meta-position of the benzoyl ring.

Studies on nitro-substituted benzamide derivatives have shown that the number and orientation of nitro groups are critical for their biological effects. nih.govresearchgate.net For example, in a series of nitro-substituted benzamides evaluated for anti-inflammatory activity, compounds with an optimal number and arrangement of nitro groups demonstrated higher inhibitory capacity against nitric oxide production. nih.govresearchgate.net Molecular docking studies revealed that these compounds could bind more efficiently to the target enzyme, inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

The pharmacological profile of benzamide derivatives can be finely tuned by introducing various substituents on both the benzamide and phenyl rings. researchgate.net These modifications can alter the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target-binding affinity. researchgate.netmdpi.com

Systematic studies on benzamide derivatives have demonstrated that even small changes in substitution can lead to significant differences in biological activity. For instance, in the development of tubulin inhibitors, systematic structure-activity relationship studies of benzamide derivatives led to the identification of a potent and orally active compound. nih.gov Similarly, the exploration of different substituents on benzamide-based histone deacetylase (HDAC) inhibitors has been a key strategy for improving their potency and pharmacokinetic profiles. nih.gov

The nature of the substituent on the N-phenyl ring is also critical. In a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197), it was observed that less sterically hindered substitutions on the aniline (B41778) moiety could lead to increased larvicidal activity, presumably by reducing obstacles to target receptor binding. mdpi.com These findings underscore the importance of a comprehensive understanding of the effects of various substituents for the rational design of benzamide-based therapeutic agents.

Rational Design Based on SAR Insights

The knowledge gained from structure-activity relationship studies provides a solid foundation for the rational design of new and improved bioactive compounds. By understanding how different structural features contribute to biological activity, medicinal chemists can strategically modify existing molecules to enhance their therapeutic properties.

The optimization of benzamide-based compounds is a multifactorial process that aims to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.orgnih.govresearchgate.net A common strategy involves the systematic modification of different parts of the molecule, including the benzamide core, the linker, and the capping group. nih.govtandfonline.com

For example, in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, novel benzamide fragments were designed to target the S2' site of the enzyme, leading to compounds with improved oral activity. nih.gov This involved exploring the introduction of various amides and halogens on the benzene (B151609) ring to establish a clear SAR. nih.gov Similarly, in the optimization of glucokinase activators, a property-based design approach, focusing on quantitative lipophilicity-property relationships, was instrumental in identifying a clinical candidate. researchgate.net

The synthesis of novel benzamide-based 5-aminopyrazoles has also demonstrated the potential of this scaffold for developing antiviral agents. acs.org These examples highlight the diverse optimization strategies that can be employed to harness the therapeutic potential of the benzamide chemical class.

Achieving selectivity for a specific biological target over others is a major goal in drug design, as it can minimize off-target effects and improve the safety profile of a drug. nih.govvensel.org The design of selective inhibitors often relies on exploiting subtle differences in the binding sites of related proteins.

For instance, the design of selective CYP1B1 inhibitors has been approached through a combination of comparative shape and electrostatic analysis with known inhibitors, followed by molecular docking studies. vensel.org This computational approach allows for the in-silico screening of designed benzamide derivatives to predict their binding affinity and selectivity before synthesis and biological evaluation. vensel.org

In the context of histone deacetylase inhibitors, designing molecules with bulky groups that can interact with specific subpockets, such as the "foot-pocket" of HDAC1-3 enzymes, can lead to isoform-selective inhibitors. nih.gov Furthermore, the development of selective serotonin 4 receptor agonists has been achieved by synthesizing a series of benzamides with specific polar substituents on a piperidine (B6355638) ring, which modulates their interaction with different serotonin receptor subtypes. nih.gov These approaches demonstrate the power of rational design in creating benzamide-based compounds with highly specific biological activities.

Computational and Theoretical Chemistry Applications in Benzamide Research

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand.

Characterization of Ligand-Receptor Interactions and Binding Sites

In a typical molecular docking study, N-(3-fluorophenyl)-3-nitrobenzamide would be treated as a ligand, and its interactions with the active site of a target protein would be simulated. This analysis identifies key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. For instance, studies on various nitrobenzamide derivatives often reveal that the nitro and amide groups are critical for forming hydrogen bonds with amino acid residues in a receptor's binding pocket. nih.govresearchgate.net The specific binding site characterization for N-(3-fluorophenyl)-3-nitrobenzamide would depend on the chosen biological target.

Prediction of Binding Affinities and Orientations

Docking algorithms calculate a scoring function to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. These simulations predict the most likely binding pose (orientation) of the ligand within the receptor's active site. For related benzamide (B126) compounds, molecular docking has been successfully used to predict their binding modes and correlate theoretical affinities with experimentally observed biological activity. nih.govnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule from first principles. irjweb.com DFT provides a robust framework for understanding molecular structure, reactivity, and spectroscopic properties.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For N-(3-fluorophenyl)-3-nitrobenzamide, DFT calculations would provide the energies of these orbitals and the resulting energy gap, offering insights into its electronic behavior and potential for charge transfer interactions. irjweb.com

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. It uses a color scale to show regions of negative electrostatic potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. For a molecule like N-(3-fluorophenyl)-3-nitrobenzamide, an MEP analysis would likely highlight negative potential around the oxygen atoms of the nitro and amide groups and the fluorine atom, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors.

Theoretical Spectroscopic Parameter Prediction (e.g., NMR, IR)

DFT calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. Theoretical calculations of Infrared (IR) spectra can help assign vibrational frequencies to specific functional groups within the molecule. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data to validate the molecular structure. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to investigate the relationship between the structural properties of a series of chemical compounds and their biological activity. By developing mathematical models, QSAR enables the prediction of the biological activity of new or untested compounds based on their molecular structures. mdpi.com This approach is instrumental in drug discovery for lead compound optimization, guiding the synthesis of more potent and selective analogues. neuroquantology.com

In the context of benzamide research, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including antimicrobial and enzyme inhibitory actions. nih.govresearchgate.netsphinxsai.com These studies typically involve the calculation of a wide range of molecular descriptors for a series of benzamide derivatives, which are then correlated with their experimentally determined biological activities using statistical methods.

Research on substituted benzamides has demonstrated that their antimicrobial activity can be effectively modeled using topological descriptors and molecular connectivity indices. nih.gov Such models help in identifying the key structural features that govern the antibacterial and antifungal properties of these compounds. For instance, a study on a series of newly synthesized substituted benzamides revealed that their antimicrobial activity could be predicted by models incorporating descriptors like the Kier's shape index and molecular connectivity indices. nih.gov

The process of developing a QSAR model involves several key steps: data set preparation, calculation of molecular descriptors, feature selection, model generation using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous model validation. mdpi.com The predictive power of a QSAR model is assessed through internal and external validation techniques. mdpi.com

For a hypothetical series of benzamide derivatives, a QSAR study might explore the relationship between various physicochemical and structural features and their observed biological activity. The data for such a study would be organized in a tabular format, as illustrated below.

Table 1: Hypothetical Data for a QSAR Study of Benzamide Derivatives

| Compound | Biological Activity (pIC50) | Molecular Weight (MW) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| N-(3-fluorophenyl)-3-nitrobenzamide | 6.5 | 260.21 | 3.2 | 1 | 4 |

| Derivative A | 7.2 | 275.3 | 3.5 | 1 | 4 |

| Derivative B | 6.8 | 250.1 | 2.9 | 2 | 4 |

| Derivative C | 7.5 | 290.4 | 3.8 | 1 | 5 |

| Derivative D | 6.3 | 245.2 | 2.7 | 1 | 3 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.

In this hypothetical table, the biological activity is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). The molecular descriptors include basic properties like molecular weight and the octanol-water partition coefficient (LogP), as well as counts of hydrogen bond donors and acceptors. By analyzing these and other descriptors, a QSAR model could be developed to predict the pIC50 of new benzamide derivatives, thereby prioritizing the synthesis of compounds with potentially enhanced activity.

The ultimate goal of QSAR modeling in benzamide research is to provide a rational basis for the design of novel compounds with improved therapeutic properties. neuroquantology.com These models offer insights into the mechanism of action and help in identifying the molecular properties that are most influential for the desired biological effect. sphinxsai.com

Advanced Applications and Future Research Trajectories

Development of N-(3-fluorophenyl)-3-nitrobenzamide as a Chemical Biology Research Tool

The structure of N-(3-fluorophenyl)-3-nitrobenzamide makes it a promising candidate for development as a chemical probe to investigate complex biological systems. Chemical probes are small molecules used to study the function of proteins and other cellular processes.

Key features that support its potential as a research tool include:

Fluorine as a Reporter: The presence of a fluorine atom is particularly advantageous. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the interaction of the compound with its biological targets in a clean and sensitive manner, as there is no background ¹⁹F signal in biological systems.

Modifiable Functional Groups: The nitro group is a versatile chemical handle. It can be chemically reduced to an amine group, which can then be used to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. This allows for the visualization and tracking of the compound within cells.

Scaffold for Library Synthesis: The benzamide (B126) core is a common motif in biologically active molecules, making N-(3-fluorophenyl)-3-nitrobenzamide a valuable starting point for creating libraries of related compounds to probe entire families of proteins.

These characteristics position the compound as a valuable tool for identifying new drug targets and elucidating complex cellular pathways.

Potential as Lead Compounds in Drug Discovery Programs

The benzamide scaffold is a well-established pharmacophore found in numerous approved drugs. The specific substitutions on N-(3-fluorophenyl)-3-nitrobenzamide suggest its potential as a lead compound—a starting point from which new, more potent, and selective drugs can be developed.

The therapeutic promise of related nitrobenzamide and fluorobenzamide compounds has been noted in several areas:

Anticancer Activity: Nitro-containing compounds are often investigated as prodrugs for cancer therapy. nih.gov The low-oxygen environment (hypoxia) common in solid tumors can enable the selective reduction of the nitro group to a cytotoxic form, killing cancer cells with greater specificity. nih.gov For instance, the related compound 4-iodo-3-nitrobenzamide (B1684207) is reduced by tumor cells to a nitroso derivative that induces cell death. nih.gov

Antimicrobial and Antiparasitic Effects: Nitroaromatic compounds have a history of use against microbial and parasitic infections. researchgate.net A family of N-alkyl-nitrobenzamides has shown promising activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. researchgate.net

Neurological Applications: Fluorinated benzamides have been developed as potent and selective agonists for serotonin (B10506) receptors, indicating potential uses in treating conditions like migraine. nih.gov

The combination of the fluorine atom, which can improve metabolic stability and binding affinity, and the bioreducible nitro group makes N-(3-fluorophenyl)-3-nitrobenzamide a compelling scaffold for optimization in various drug discovery programs. ontosight.ai

Table 1: Biological Activities of Related Benzamide Compounds

| Compound Class | Example Compound | Observed/Potential Therapeutic Area | Key Structural Feature |

|---|---|---|---|

| Iodonitrobenzamide | 4-iodo-3-nitrobenzamide | Anticancer (prodrug) | Nitro group |

| N-Alkyl Nitrobenzamides | N-alkyl-3,5-dinitrobenzamides | Antitubercular | Nitro group |

| Fluorobenzamides | N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Migraine Therapy (5-HT1F agonist) | Fluorine atom |

| Nitrobenzamides | Generic Nitrobenzamide Derivatives | Anti-neuroinflammatory | Nitro group |

Innovative Applications in Targeted Protein Degradation (PROTAC) Technology

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary therapeutic strategy. PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase together, leading to the ubiquitination and subsequent degradation of the target protein by the cell's own machinery. biorxiv.orgnih.gov

While no direct application of N-(3-fluorophenyl)-3-nitrobenzamide in PROTACs has been reported, its structure presents a theoretical framework for such development. A PROTAC requires a "warhead" to bind the target protein, a ligand to bind an E3 ligase (like Cereblon, or CRBN), and a chemical linker. biorxiv.orgnih.gov

Hypothetical Adaptation for PROTAC Technology:

Warhead Moiety: One of the aromatic rings of N-(3-fluorophenyl)-3-nitrobenzamide could be optimized to serve as a "warhead" that binds to a protein of interest.

Linker Attachment Point: The other end of the molecule could be chemically modified to attach a flexible linker.

E3 Ligase Ligand: The linker would then be connected to a known E3 ligase-binding molecule. Interestingly, fluorinated benzamides have been investigated as binders for the E3 ligase substrate receptor Cereblon (CRBN), suggesting that the fluorobenzamide portion of the molecule itself could be a starting point for developing the E3-recruiting part of a PROTAC. nih.gov

The development of benzamide-based PROTACs is an active area of research, making N-(3-fluorophenyl)-3-nitrobenzamide and its derivatives intriguing candidates for this next-generation therapeutic modality. nih.gov

Exploration of Novel Therapeutic Areas for Nitro- and Fluorobenzamides

The unique properties of the nitro and fluoro functional groups continue to drive the exploration of new therapeutic applications for benzamide derivatives.

Nitrobenzamides in Hypoxia-Activated Therapy: Beyond cancer, the hypoxia-activated potential of the nitro group is relevant for other conditions involving low-oxygen environments, such as certain bacterial infections and ischemic diseases. The selective activation of a drug in these specific tissues could lead to more effective treatments with fewer side effects. The presence of a nitro group is a key feature for such prodrug strategies. mdpi.com

Fluorobenzamides in CNS Disorders and Beyond: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to fine-tune properties like metabolic stability, membrane permeability, and binding affinity. ontosight.ai Fluorobenzamides have been successfully explored for central nervous system (CNS) targets, like the 5-HT(1F) receptor for migraine. nih.gov This success encourages the screening of fluorobenzamide libraries, for which N-(3-fluorophenyl)-3-nitrobenzamide could be a precursor, against a wider range of neurological and systemic disease targets.

Integration of Cheminformatics and Artificial Intelligence for Accelerated Compound Discovery

Key applications include:

Virtual Screening: AI algorithms can screen massive virtual libraries of compounds to identify those most likely to be active against a specific biological target. youtube.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and low toxicity. mdpi.com

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is even synthesized, helping to prioritize candidates with better drug-like qualities. nih.gov

Table 2: Application of AI and Cheminformatics in Benzamide Discovery

| Computational Method | Application in Drug Discovery | Relevance to N-(3-fluorophenyl)-3-nitrobenzamide |

|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Screening large compound databases for potential hits. | Identify potential biological targets for the compound. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | Design derivatives with improved potency and selectivity. |

| Generative AI Models | Designing novel molecules with optimized properties. | Create new benzamide scaffolds with superior therapeutic profiles. |

| In Silico ADMET Prediction | Predicting pharmacokinetic and toxicity profiles. | Prioritize derivatives with favorable drug-like properties. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-fluorophenyl)-3-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a two-step process: (1) nitration of 3-fluorobenzoic acid to yield 3-nitrobenzoic acid, followed by (2) coupling with 3-fluoroaniline using a coupling agent like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC). Optimize yields by controlling reaction temperature (60–80°C for nitration; 0–5°C for coupling) and solvent choice (e.g., DMF for polar aprotic conditions). Purification via column chromatography or recrystallization (ethanol/water) is critical to isolate high-purity product .

Q. What analytical techniques are essential for characterizing the purity and structure of N-(3-fluorophenyl)-3-nitrobenzamide?

- Methodology :

- NMR Spectroscopy : Use and NMR to confirm substitution patterns and aromatic proton environments. For example, the nitro group’s deshielding effect shifts aromatic protons downfield (δ 8.5–9.0 ppm) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.

- Mass Spectrometry : Confirm molecular weight (M+1 = 290.26 g/mol) via ESI-MS .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds) for structural validation .

Q. What safety precautions are critical when handling N-(3-fluorophenyl)-3-nitrobenzamide in laboratory settings?

- Methodology : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of fine particles. Store in a cool, dry place away from oxidizing agents. Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can Hirshfeld surface analysis and molecular electrostatic potential (MEP) studies enhance the understanding of N-(3-fluorophenyl)-3-nitrobenzamide’s reactivity?

- Methodology : Hirshfeld surfaces quantify intermolecular interactions (e.g., C–H···O, π–π stacking) by mapping contact distances (dₙₒᵣₘ). MEP plots visualize electron-rich (red) and electron-deficient (blue) regions, predicting sites for nucleophilic/electrophilic attacks. Apply software like CrystalExplorer or Gaussian to analyze crystallographic data and DFT-optimized structures .

Q. What strategies resolve contradictions in spectroscopic data versus crystallographic findings for nitrobenzamide derivatives?

- Methodology : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. Cross-validate using:

- Variable-temperature NMR to detect dynamic effects.

- DFT calculations to compare optimized geometries with experimental crystal structures.

- Powder XRD to confirm polymorphic consistency .

Q. How to design molecular docking studies to predict the bioactivity of N-(3-fluorophenyl)-3-nitrobenzamide?

- Methodology :

- Target Selection : Prioritize enzymes with nitro/fluorophenyl-binding pockets (e.g., cyclooxygenase-2, kinases) based on structural analogs .

- Software : Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the ligand with GAFF2 force fields.

- Validation : Compare binding affinities with known inhibitors and validate via MD simulations (100 ns trajectories) to assess stability .

Q. What are the implications of fluorine substitution on the supramolecular architecture of nitrobenzamides?

- Methodology : Fluorine’s electronegativity enhances dipole-dipole interactions and influences crystal packing. Analyze X-ray data to identify C–F···H–N or C–F···π interactions. Compare with non-fluorinated analogs (e.g., N-(3-methylphenyl)-3-nitrobenzamide) to quantify lattice energy differences via DSC/TGA .

Notes

- Advanced methods (e.g., Hirshfeld, docking) require specialized software and computational resources.

- Structural data from crystallography is critical for resolving ambiguities in spectroscopic interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.